3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile
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Overview
Description
3-((2-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile is a nitrogen-containing heterocyclic compound. This compound features a pyrazine ring substituted with a trifluoromethylphenyl group and two cyano groups. It is part of a broader class of pyrazine derivatives known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
The synthesis of 3-((2-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile typically involves the following steps:
Chemical Reactions Analysis
3-((2-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:
Scientific Research Applications
3-((2-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Chemical Biology: The compound serves as a valuable tool in chemical biology for studying molecular interactions and pathways.
Mechanism of Action
Comparison with Similar Compounds
3-((2-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile can be compared with other similar compounds:
Biological Activity
3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile, a compound with the CAS number 918410-47-6, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various pathogens.
Chemical Structure and Properties
The molecular formula of this compound is C13H6F3N5 with a molecular weight of approximately 289.215 g/mol. The compound features a pyrazine ring substituted with a trifluoromethyl aniline moiety and two cyano groups at the 2 and 5 positions.
Synthesis
The synthesis involves a nucleophilic substitution reaction where an arylamino group replaces a chlorine atom in a precursor compound. The general reaction scheme is depicted as follows:
- Starting Material : 3-chloropyrazine-2,5-dicarbonitrile.
- Reagents : 2-(trifluoromethyl)aniline and triethylamine in dry toluene.
- Conditions : Reflux for several hours followed by purification via silica gel chromatography.
Antimicrobial Activity
A series of studies have assessed the antimicrobial properties of compounds related to this compound. In vitro assays have demonstrated significant antifungal activity against various strains:
Pathogen | Activity (MIC µg/mL) |
---|---|
Candida albicans | 8 |
Aspergillus fumigatus | 16 |
Trichophyton mentagrophytes | 4 |
These results indicate that the compound exhibits potent antifungal effects, particularly against dermatophytes and other pathogenic fungi .
Antitubercular Activity
In addition to antifungal properties, the compound was evaluated for its antitubercular activity against Mycobacterium tuberculosis strains. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 1-32 µg/mL depending on the specific strain tested . This suggests that derivatives of pyrazine-based compounds may serve as viable candidates for further development in anti-tuberculosis therapies.
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on structure-activity relationships has indicated that modifications in substituents on the pyrazine ring can significantly affect biological outcomes. For instance, compounds with halogen substitutions demonstrated enhanced activity against fungal pathogens compared to their non-halogenated counterparts .
Properties
CAS No. |
918410-47-6 |
---|---|
Molecular Formula |
C13H6F3N5 |
Molecular Weight |
289.22 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C13H6F3N5/c14-13(15,16)9-3-1-2-4-10(9)21-12-11(6-18)19-7-8(5-17)20-12/h1-4,7H,(H,20,21) |
InChI Key |
NIMWIYBHUBHGQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC2=NC(=CN=C2C#N)C#N |
Origin of Product |
United States |
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